molecular formula C22H16Cl2N2O2S B12031017 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B12031017
M. Wt: 443.3 g/mol
InChI Key: LQKJHEARRNSKPL-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound with the molecular formula C22H16Cl2N2O2S. It is known for its unique chemical structure, which includes a quinazolinone core substituted with a 2,4-dichlorobenzylsulfanyl group and a 4-methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 2,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazolinone core is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S/c1-28-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25-22(26)29-13-14-6-7-15(23)12-19(14)24/h2-12H,13H2,1H3

InChI Key

LQKJHEARRNSKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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